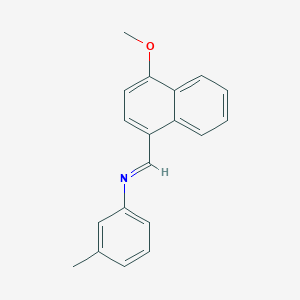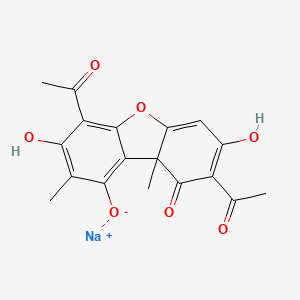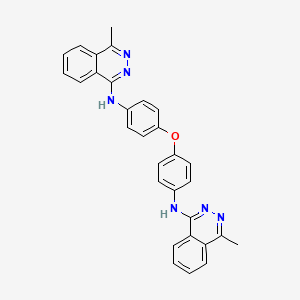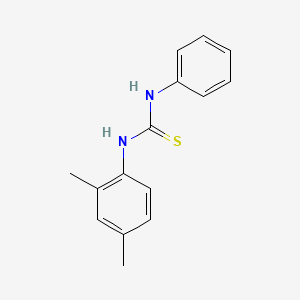
Benzenamine, N-(4-methoxy-1-naphthylmethylidene)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a methoxynaphthalene moiety and a methylphenyl group, which may impart unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. In this case, 4-methoxynaphthaldehyde and 3-methylaniline would be the starting materials. The reaction is usually carried out in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to drive the equilibrium towards the formation of the imine.
Industrial Production Methods
Industrial production methods for such compounds often involve similar condensation reactions but on a larger scale. The reaction conditions are optimized for yield and purity, and may involve continuous flow reactors to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(4-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine can be oxidized to form the corresponding oxime or nitrile.
Reduction: Reduction of the imine can yield the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, sulfonyl chlorides, or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(E)-1-(4-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine may find applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions with imines.
Medicine: Possible applications in drug design and development.
Industry: Use as an intermediate in the production of dyes, pigments, or other specialty chemicals.
Wirkmechanismus
The mechanism of action for (E)-1-(4-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine would depend on its specific application. In general, imines can act as electrophiles in chemical reactions, interacting with nucleophiles to form new bonds. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-1-(4-methoxynaphthalen-1-yl)-N-(4-methylphenyl)methanimine
- (E)-1-(4-methoxynaphthalen-1-yl)-N-(2-methylphenyl)methanimine
- (E)-1-(4-methoxynaphthalen-1-yl)-N-(3-chlorophenyl)methanimine
Uniqueness
The uniqueness of (E)-1-(4-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine lies in its specific substitution pattern on the aromatic rings, which can influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C19H17NO |
|---|---|
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
1-(4-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine |
InChI |
InChI=1S/C19H17NO/c1-14-6-5-7-16(12-14)20-13-15-10-11-19(21-2)18-9-4-3-8-17(15)18/h3-13H,1-2H3 |
InChI-Schlüssel |
HHGWQEHNHCQBTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N=CC2=CC=C(C3=CC=CC=C23)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B15147970.png)
![4-[[4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid](/img/structure/B15147976.png)

![(S)-[(5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B15147991.png)
![2-(4-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B15147997.png)



![2-[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4-nitro-phenol](/img/structure/B15148036.png)
![Methyl {4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}acetate](/img/structure/B15148042.png)
![5-[(2-Chlorophenyl)methylene]-2-thioxo-thiazolidin-4-one](/img/structure/B15148054.png)

